molecular formula C18H23F3N4O3 B4308469 1'-[2-nitro-4-(trifluoromethyl)phenyl]-1,4'-bipiperidine-4'-carboxamide

1'-[2-nitro-4-(trifluoromethyl)phenyl]-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B4308469
M. Wt: 400.4 g/mol
InChI Key: FKYKQYUXMIWXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-[2-nitro-4-(trifluoromethyl)phenyl]-1,4’-bipiperidine-4’-carboxamide is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a bipiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[2-nitro-4-(trifluoromethyl)phenyl]-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps. One common approach starts with the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by a series of reactions to form the bipiperidine structure and finally the carboxamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1’-[2-nitro-4-(trifluoromethyl)phenyl]-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

1’-[2-nitro-4-(trifluoromethyl)phenyl]-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1’-[2-nitro-4-(trifluoromethyl)phenyl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-2-(trifluoromethyl)aniline: Shares the trifluoromethyl and nitro groups but lacks the bipiperidine structure.

    2-nitro-4-(trifluoromethyl)phenylamine: Similar functional groups but different overall structure.

Uniqueness

1’-[2-nitro-4-(trifluoromethyl)phenyl]-1,4’-bipiperidine-4’-carboxamide is unique due to its combination of a bipiperidine core with nitro and trifluoromethyl substituents. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N4O3/c19-18(20,21)13-4-5-14(15(12-13)25(27)28)23-10-6-17(7-11-23,16(22)26)24-8-2-1-3-9-24/h4-5,12H,1-3,6-11H2,(H2,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYKQYUXMIWXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-[2-nitro-4-(trifluoromethyl)phenyl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 2
Reactant of Route 2
1'-[2-nitro-4-(trifluoromethyl)phenyl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 3
Reactant of Route 3
1'-[2-nitro-4-(trifluoromethyl)phenyl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 4
Reactant of Route 4
1'-[2-nitro-4-(trifluoromethyl)phenyl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 5
1'-[2-nitro-4-(trifluoromethyl)phenyl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 6
1'-[2-nitro-4-(trifluoromethyl)phenyl]-1,4'-bipiperidine-4'-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.